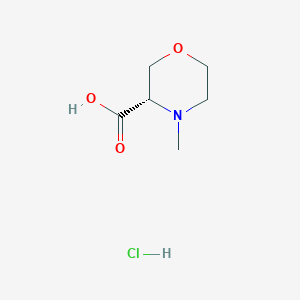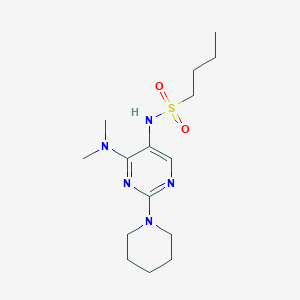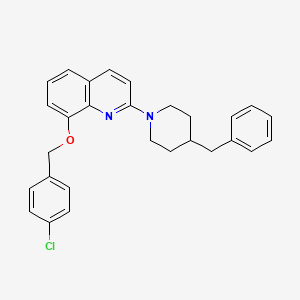
(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This structure is significant in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.
Synthesis Analysis
The synthesis of optically active 3-morpholinecarboxylic acid derivatives has been reported in the literature. A convenient method for synthesizing these compounds involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol, leading to the formation of the desired morpholinecarboxylic acid derivative . This method provides a pathway to obtain the this compound with potential optical activity, which is important for the activity of the compound in biological systems.
Molecular Structure Analysis
The molecular structure of a related compound, 4-(2-carboxyethyl)morpholin-4-ium chloride, has been characterized by its chair conformation of the morpholine ring. The hydrocarbon chain and the hydrogen atom on the nitrogen are in equatorial and axial orientations, respectively . This information provides insight into the possible conformation of the this compound, as the morpholine ring system is a common feature in these molecules.
Chemical Reactions Analysis
While specific chemical reactions of this compound are not detailed in the provided papers, the related structures suggest that the compound could participate in reactions typical of carboxylic acids and morpholine derivatives. These may include the formation of amides, esters, and potentially, as an intermediate in the synthesis of biologically active heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the related compound's structure is stabilized by a combination of strong N—H⋯Cl and O—H⋯Cl hydrogen bonds, as well as weak C—H⋯O hydrogen bonds . These interactions are likely to influence the solubility, melting point, and stability of the this compound.
Relevant Case Studies
One of the case studies involving a morpholine derivative is the synthesis and evaluation of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride as a nonstimulant appetite suppressant. This compound demonstrated appetite-suppressant activity in dogs without affecting the release or uptake of neurotransmitters such as noradrenaline, dopamine, or serotonin . This suggests that morpholine derivatives, including this compound, could have unique biological activities that do not necessarily involve conventional neurotransmitter pathways.
Aplicaciones Científicas De Investigación
Sorption Studies
Research into the sorption of phenoxy herbicides to soil, organic matter, and minerals sheds light on the environmental fate of chemical compounds. This study highlights the relevance of soil parameters in understanding the sorption behavior, which could be analogous to the environmental interactions of compounds like "(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride" (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity Analysis
The review on analytical methods used in determining antioxidant activity underscores the significance of assessing the potential health benefits and chemical properties of compounds, including their antioxidant capacity, which may relate to the study of "this compound" for pharmaceutical applications (Munteanu & Apetrei, 2021).
Enzymatic Remediation
The article on applications of redox mediators in treating organic pollutants using oxidoreductive enzymes suggests a potential avenue for the application of chemical compounds in environmental remediation. This approach might be relevant for understanding how derivatives of "this compound" could be applied in such contexts (Husain & Husain, 2007).
Organic Corrosion Inhibitors
The review on organic corrosion inhibitors for industrial cleaning highlights the application of chemical compounds in protecting metals from corrosion in acidic solutions. This suggests a potential industrial application for compounds like "this compound" in similar contexts (Goyal et al., 2018).
Health Aspects and Toxicity Studies
The review on the health aspects of methyl paraben emphasizes the importance of assessing the safety and potential health impacts of chemical compounds. This area of research is crucial for compounds intended for use in consumer products, highlighting a broader context in which "this compound" might be considered (Soni, Taylor, Greenberg, & Burdock, 2002).
Propiedades
IUPAC Name |
(3S)-4-methylmorpholine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUYTVFVCSMTQK-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)
![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)




![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2508923.png)
![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)

![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)
